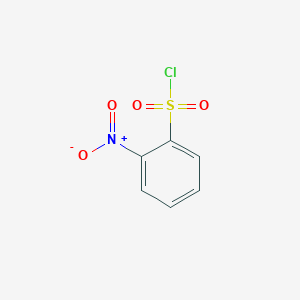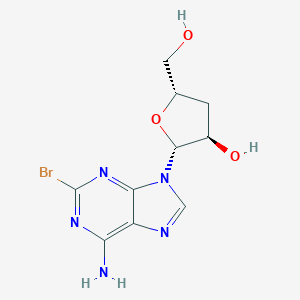
2-Bromo-3'-deoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3'-deoxyadenosine (BrdA) is a synthetic nucleoside analogue that has gained significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. BrdA is a structural analogue of adenosine, a purine nucleoside that plays a crucial role in various biological processes, including DNA synthesis and energy transfer.
Mécanisme D'action
2-Bromo-3'-deoxyadenosine exerts its anticancer effects by incorporating into DNA during replication, leading to the inhibition of DNA synthesis and the induction of DNA damage. This, in turn, activates the DNA damage response pathway, leading to cell cycle arrest and apoptosis.
Effets Biochimiques Et Physiologiques
2-Bromo-3'-deoxyadenosine has been shown to have several biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of DNA damage, and the activation of the DNA damage response pathway. 2-Bromo-3'-deoxyadenosine has also been found to inhibit the activity of ribonucleotide reductase, an enzyme that is critical for DNA synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
2-Bromo-3'-deoxyadenosine has several advantages for use in lab experiments, including its ability to induce apoptosis in cancer cells and its potential for use in combination therapy with radiation. However, 2-Bromo-3'-deoxyadenosine also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
The potential applications of 2-Bromo-3'-deoxyadenosine in cancer therapy are vast, and several future directions can be explored. These include the development of new 2-Bromo-3'-deoxyadenosine analogues with improved efficacy and reduced toxicity, the investigation of 2-Bromo-3'-deoxyadenosine's potential for use in combination with other cancer therapies, and the exploration of 2-Bromo-3'-deoxyadenosine's potential for use in other diseases, such as viral infections.
Conclusion:
In conclusion, 2-Bromo-3'-deoxyadenosine is a promising candidate for cancer therapy due to its ability to induce apoptosis in cancer cells and sensitize them to radiation therapy. Its mechanism of action involves the inhibition of DNA synthesis and the induction of DNA damage, leading to activation of the DNA damage response pathway. Further studies are needed to determine the optimal dosage and administration of 2-Bromo-3'-deoxyadenosine and to explore its potential for use in combination with other cancer therapies.
Méthodes De Synthèse
2-Bromo-3'-deoxyadenosine can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of 2-Bromo-3'-deoxyadenosine involves the reaction of 2-bromo-6-chloropurine with 3,5-di-O-benzoyl-D-ribose, followed by deprotection of the benzoyl groups. Enzymatic synthesis of 2-Bromo-3'-deoxyadenosine involves the use of nucleoside phosphorylase enzymes, which catalyze the transfer of a nucleoside group to a sugar moiety.
Applications De Recherche Scientifique
2-Bromo-3'-deoxyadenosine has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting DNA synthesis and disrupting cell cycle progression. 2-Bromo-3'-deoxyadenosine has also been found to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
Propriétés
Numéro CAS |
115044-76-3 |
|---|---|
Nom du produit |
2-Bromo-3'-deoxyadenosine |
Formule moléculaire |
C10H12BrN5O3 |
Poids moléculaire |
330.14 g/mol |
Nom IUPAC |
(2R,3R,5S)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12BrN5O3/c11-10-14-7(12)6-8(15-10)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,9+/m0/s1 |
Clé InChI |
MOFDAKHUBHRTST-OBXARNEKSA-N |
SMILES isomérique |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)Br)N)CO |
SMILES |
C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)Br)N)CO |
SMILES canonique |
C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)Br)N)CO |
Synonymes |
2-BDA 2-bromo-3'-deoxyadenosine 3'-deoxy-2-bromoadenosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



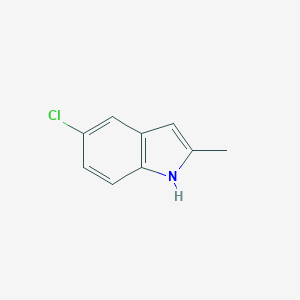
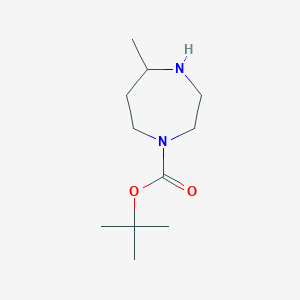
![1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B45297.png)
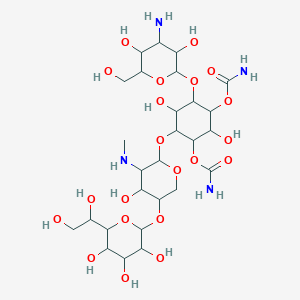
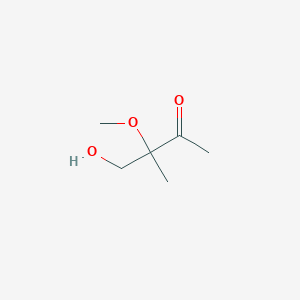
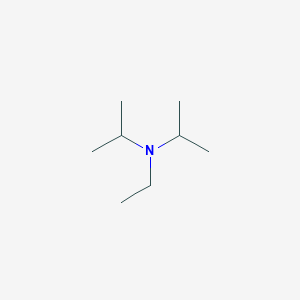
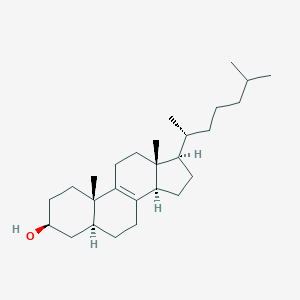
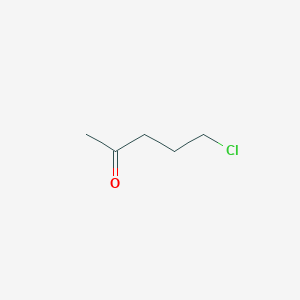
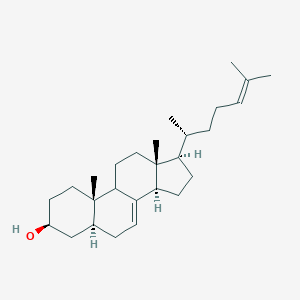
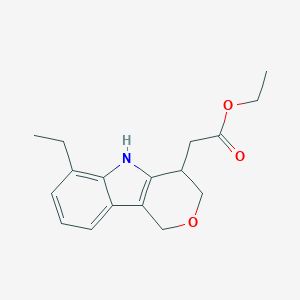
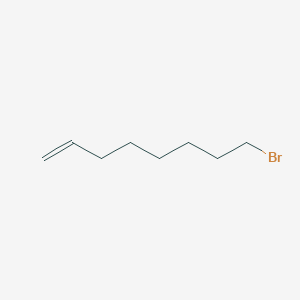
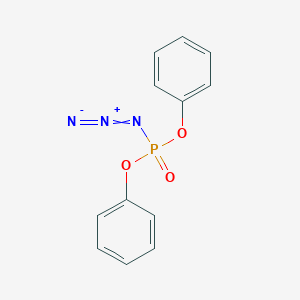
![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)
